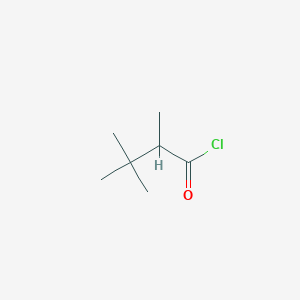

2,3,3-Trimethylbutanoyl chloride

Descripción general

Descripción

2,3,3-Trimethylbutanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis . This compound is part of the acyl chloride family, which are known for their reactivity and utility in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,3,3-Trimethylbutanoyl chloride can be synthesized through the reaction of 2,3,3-trimethylbutanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds as follows:

2,3,3-Trimethylbutanoic acid+Thionyl chloride→2,3,3-Trimethylbutanoyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is usually carried out under reflux conditions, with the thionyl chloride acting as both the chlorinating agent and the solvent. The reaction mixture is heated to facilitate the conversion of the carboxylic acid to the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and distillation units to ensure the purity and yield of the final product. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution

This reaction involves the replacement of the chlorine atom with nucleophiles (e.g., amines, alcohols, or water). The bulky trimethyl groups hinder nucleophilic attack, slowing the reaction compared to linear acyl chlorides.

Key Examples:

-

Reaction with Amines :

Primary or secondary amines react to form substituted amides and ammonium chloride. For example, with ethylamine:The mechanism follows nucleophilic addition-elimination , where the amine’s lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of HCl regenerates the carbonyl group .

-

Reaction with Alcohols :

Forms esters under anhydrous conditions. For instance, methanol yields:

Hydrolysis

In aqueous environments, 2,3,3-trimethylbutanoyl chloride hydrolyzes to 2,3,3-trimethylbutanoic acid:

The reaction is vigorous and exothermic, often requiring controlled conditions to manage HCl gas release .

Reduction

Reducing agents like lithium aluminum hydride (LiAlH₄) convert the acyl chloride to 2,3,3-trimethylbutanol:

The reaction proceeds via nucleophilic attack by hydride ions, forming an alkoxide intermediate that is protonated during workup.

Decarbonylation and Elimination

Under catalytic conditions (e.g., rhodium complexes), decarbonylation occurs, producing alkenes via Saytzeff elimination . The major product is the more substituted alkene:

This pathway is favored due to the stability of the resulting trisubstituted alkene.

Friedel-Crafts Acylation

Comparative Reactivity Table

| Reaction Type | Reactivity (vs. Butanoyl Chloride) | Major Product | Key Factor |

|---|---|---|---|

| Hydrolysis | Slower | 2,3,3-Trimethylbutanoic acid | Steric hindrance |

| Amine Substitution | Moderate | Branched amide + ammonium chloride | Nucleophilicity of amine |

| Decarbonylation | Comparable | 2,3,3-Trimethylpropene | Catalyst efficiency |

| Friedel-Crafts | Lower | Limited applicability | Steric/electronic effects |

Mechanistic Insights

-

Steric Effects : The three methyl groups increase steric hindrance, raising activation energy for nucleophilic attack .

-

Electronic Effects : The electron-donating methyl groups slightly reduce the carbonyl’s electrophilicity, further slowing reactions.

These reactions highlight the compound’s utility in synthesizing sterically hindered amides, esters, and alkenes, albeit with moderated reactivity compared to simpler acyl chlorides.

Aplicaciones Científicas De Investigación

2,3,3-Trimethylbutanoyl chloride is used in various scientific research applications, including:

Organic Synthesis: As a reagent for the synthesis of esters, amides, and other acyl derivatives.

Pharmaceuticals: In the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Material Science: In the preparation of polymers and other advanced materials.

Biochemistry: As a reagent for modifying biomolecules and studying enzyme mechanisms.

Mecanismo De Acción

The mechanism of action of 2,3,3-trimethylbutanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

Similar Compounds

- 2,2-Dimethylpropanoyl chloride

- 2,2-Dimethylbutanoyl chloride

- 2,3-Dimethylbutanoyl chloride

Uniqueness

2,3,3-Trimethylbutanoyl chloride is unique due to its specific structure, which includes three methyl groups on the butanoyl backbone. This structural feature influences its reactivity and the steric effects in its reactions, making it distinct from other acyl chlorides .

Actividad Biológica

2,3-Trimethylbutanoyl chloride, also known as 2,3-dimethylbutanoyl chloride (CAS Number: 51760-90-8), is an organic compound with the molecular formula . It plays a significant role in organic synthesis, particularly as an acyl chloride in various chemical reactions. This article reviews the biological activity of 2,3-trimethylbutanoyl chloride, focusing on its applications, mechanisms of action, and safety considerations.

- Molecular Weight : 134.60 g/mol

- Boiling Point : 127-129 °C

- Density : 0.969 g/mL at 25 °C

- Storage Conditions : Store under inert atmosphere at temperatures between 2-8 °C.

2,3-trimethylbutanoyl chloride functions primarily as an acylating agent. It reacts with various nucleophiles, including amines and alcohols, to form amides and esters respectively. This property is crucial in the synthesis of pharmaceuticals and agrochemicals.

Applications in Drug Development

- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various medicinal compounds, particularly those requiring acylation for biological activity enhancement.

- Agricultural Chemicals : It serves as an intermediate in the production of pesticides and herbicides, contributing to their efficacy through structural modifications that enhance biological activity.

Study 1: Synthesis of Amides

A study demonstrated the use of 2,3-trimethylbutanoyl chloride in synthesizing amides from primary and secondary amines. The reaction conditions were optimized to achieve high yields while minimizing side reactions. The resulting amides exhibited enhanced biological activities compared to their precursors.

Study 2: Pesticide Development

Another research focused on developing a new class of herbicides using 2,3-trimethylbutanoyl chloride as a key intermediate. The synthesized compounds showed significant herbicidal activity against common weeds, indicating the compound's potential in agricultural applications.

Safety and Handling

2,3-trimethylbutanoyl chloride is classified as hazardous:

- Corrosive : Causes severe skin burns and eye damage.

- Precautions : Use appropriate personal protective equipment (PPE), including gloves and goggles. Ensure proper ventilation during handling.

Summary Table of Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 134.60 g/mol |

| Boiling Point | 127-129 °C |

| Density | 0.969 g/mL at 25 °C |

| Storage Temperature | 2-8 °C |

| Hazard Classification | Corrosive |

Propiedades

IUPAC Name |

2,3,3-trimethylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO/c1-5(6(8)9)7(2,3)4/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJYIEBMAQEWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502122 | |

| Record name | 2,3,3-Trimethylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52912-50-2 | |

| Record name | 2,3,3-Trimethylbutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.